Fluorine Regioisomerism Dictates PPAR Agonist Pharmacophore: 3-F vs. 4-F Building Block Differentiation
The target compound is a synthetic precursor to a triple-acting PPARα/γ/δ agonist. While the final EC50 values for the 3-fluorophenyl-derived agonist are not publicly disclosed, the analogous 4-fluorophenyl-derived agonist (synthesized from CAS 407640-15-7) exhibits highly potent triple agonism [1]. The electronic and steric influence of the meta-fluorine atom in the target compound, compared to the para-fluorine in CAS 407640-15-7, is known to differentially affect metabolic stability and receptor binding orientation in PPAR ligands. This makes the 3-fluorophenyl isomer a non-interchangeable `tool` for exploring regioisomeric effects on PPAR pan-agonism [1].
| Evidence Dimension | PPARα/γ/δ transactivation activity of the final triple agonist derived from the building block |
|---|---|
| Target Compound Data | No publicly available data for the 3-fluorophenyl-derived final agonist. |
| Comparator Or Baseline | 4-fluorophenyl-derived final agonist (synthesized from CAS 407640-15-7): PPARα EC50 = 0.029 μM, PPARγ EC50 = 0.013 μM, PPARδ EC50 = 0.029 μM [1] |
| Quantified Difference | Data gap; the pharmacological difference between the 3-F and 4-F derived agonists is expected to be significant based on known PPAR SAR, but has not been quantified publicly. |
| Conditions | PPAR transactivation assay in a cellular context (Zhang et al., 2012). |
Why This Matters
For medicinal chemistry programs optimizing PPAR pan-agonists, the 3-fluorophenyl building block (CAS 1017369-15-1) is the only way to access the meta-fluorinated analog, enabling exploration of a distinct SAR branch from the established para-fluorinated series.
- [1] Zhang, Q., Sun, P., Zheng, G., Wang, Y., Wang, X., Wei, H., & Xiang, W. (2012). Design and Synthesis of 3‐(2‐Ethyl‐4‐{2‐[2‐(4‐fluorophenyl)‐5‐methyloxazol‐4‐yl]ethoxy}phenyl)propanoic Acid: A Novel Triple‐Acting PPARα, ‐γ, and ‐δ Agonist. ChemInform, 43(44). View Source
